1-Amino-3-(4-chlorophenyl)propan-2-ol

説明

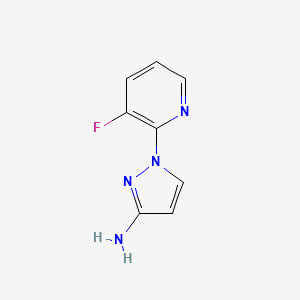

“1-Amino-3-(4-chlorophenyl)propan-2-ol” is an amino alcohol that consists of a 3-chlorophenyl group attached to a propan-1-ol chain with an amino group at the alpha position . It has been studied for its potential pharmacological activities, particularly in the field of medicinal chemistry and drug discovery .

Synthesis Analysis

The synthesis of “1-Amino-3-(4-chlorophenyl)propan-2-ol” is generally achieved by the reaction of alcohols . One common method of synthesis is by reacting 4-chlorobenzaldehyde with compounds having amino and hydroxyl functional groups . Another method involves the preparation of 3-(4-chlorophenyl)propan-1-ol using a slurry of LAH in dry THF .

Molecular Structure Analysis

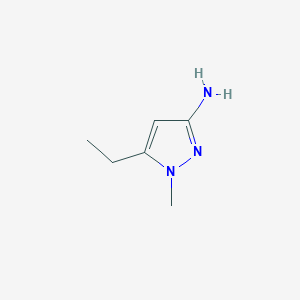

The molecular formula of “1-Amino-3-(4-chlorophenyl)propan-2-ol” is C9H12ClNO . The molecular weight is 185.65 . The InChI key is JGNACDMQJLVKIU-VIFPVBQESA-N .

Chemical Reactions Analysis

The preparation of “1-Amino-3-(4-chlorophenyl)propan-2-ol” involves the reaction of alcohols . A common method of synthesis involves reacting 4-chlorobenzaldehyde with compounds having amino and hydroxyl functional groups .

Physical And Chemical Properties Analysis

“1-Amino-3-(4-chlorophenyl)propan-2-ol” is a colorless to slightly yellow solid . It can be dissolved in water and many organic solvents . The compound has a melting point of 58-62 °C and a boiling point of 323 °C .

科学的研究の応用

Pharmaceutical Development

This compound is used as a building block in the synthesis of pharmaceuticals . Its structure is amenable to modifications that can lead to the development of new drugs, particularly in the realm of central nervous system disorders and pain management. Researchers can attach different functional groups to the compound’s base structure, exploring its efficacy and safety as a potential medication.

Organic Synthesis

As a versatile chemical, it serves as an intermediate in organic synthesis. Its reactivity allows for the creation of complex molecules through various chemical reactions. This is crucial for synthesizing new compounds with potential applications in materials science and as catalysts in industrial processes.

Analytical Research

In analytical chemistry, this compound can be used as a reference material for chromatography and mass spectrometry . It helps in the identification and quantification of similar compounds within complex mixtures, aiding in the purity assessment of pharmaceuticals.

Chemical Education

Due to its relatively simple structure and reactivity, “1-Amino-3-(4-chlorophenyl)propan-2-ol” is an excellent candidate for educational purposes . It can be used in teaching laboratories to demonstrate various organic reactions and synthesis techniques to students.

Material Science

Researchers can utilize this compound in the development of new materials. By incorporating it into polymers or other macromolecules, it’s possible to alter the physical properties of these materials, such as flexibility, durability, and reactivity.

Drug Discovery

This compound’s role in drug discovery is significant. It can be used in high-throughput screening assays to find new drug candidates. Its interactions with various biological targets can be studied to understand the pharmacodynamics and pharmacokinetics of new therapeutic agents.

作用機序

Mode of Action

The chlorophenyl group may participate in hydrophobic interactions, while the amino group may form hydrogen bonds or ionic interactions, influencing the activity of the target molecule .

Pharmacokinetics

These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The compound’s effects would depend on its specific targets and the nature of its interactions with these targets .

Action Environment

The action, efficacy, and stability of 1-Amino-3-(4-chlorophenyl)propan-2-ol can be influenced by various environmental factors. These may include pH, temperature, presence of other molecules, and the specific biological environment within which the compound is acting .

Safety and Hazards

特性

IUPAC Name |

1-amino-3-(4-chlorophenyl)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO/c10-8-3-1-7(2-4-8)5-9(12)6-11/h1-4,9,12H,5-6,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQKSZJASWITXPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(CN)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Amino-3-(4-chlorophenyl)propan-2-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-(2-Methoxyethyl)cyclohexyl]methanamine](/img/structure/B1528677.png)

![N,N-dimethyl-4-[(methylamino)methyl]pyrimidin-2-amine](/img/structure/B1528684.png)

![1-[(Benzylamino)methyl]cyclopentan-1-ol](/img/structure/B1528686.png)

![2-[Cyclopropyl(2,3-difluoro-6-nitrophenyl)amino]acetic acid](/img/structure/B1528694.png)

![{[4-(3-Bromophenyl)-1,3-thiazol-2-yl]methyl}(2-methoxyethyl)amine](/img/structure/B1528695.png)

![[1-(2-Methoxyethyl)cyclopentyl]methanamine](/img/structure/B1528698.png)